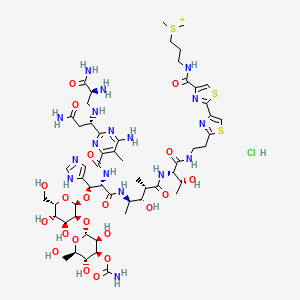
2-Methylpyrrolidine hydrochloride
Vue d'ensemble
Description
2-Methylpyrrolidine hydrochloride (2-MPHCl) is a synthetic compound that has been used in numerous scientific studies and laboratory experiments. It is a white, crystalline solid with a melting point of 58°C and a molecular weight of 140.6 g/mol. 2-MPHCl is a highly versatile compound, with applications ranging from biochemistry and physiology to pharmacology and toxicology. It is an important molecule for studying the structure and function of proteins, enzymes, and other biomolecules.
Applications De Recherche Scientifique
Drug Discovery and Development
2-Methylpyrrolidine hydrochloride serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This ring structure is widely utilized by medicinal chemists to create compounds for treating human diseases. The pyrrolidine ring’s non-planarity allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, which is crucial in the binding of drugs to their target proteins .
Pharmacotherapy
Pyrrolidine alkaloids, which include derivatives like 2-Methylpyrrolidine hydrochloride, have shown promise in pharmacotherapy. They exhibit a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These properties make them valuable as lead compounds in the development of new medications.
Biological Activity Profiling
The biological activities of pyrrolidine derivatives are diverse. Studies have reported activities such as cyclooxygenase inhibition, which is important in anti-inflammatory response, and antimicrobial properties against various pathogens. The structural diversity of pyrrolidine derivatives, including 2-Methylpyrrolidine hydrochloride, allows for a wide range of biological activity profiling, which is essential for the discovery of new therapeutic agents .
Stereoselective Synthesis
2-Methylpyrrolidine hydrochloride plays a role in the stereoselective synthesis of drugs. The stereogenicity of the pyrrolidine ring’s carbons can lead to different biological profiles of drug candidates, which is significant in the design of enantioselective drugs. The spatial orientation of substituents on the pyrrolidine ring can influence the binding mode to proteins, affecting the efficacy and safety of the drugs .
Modifying Physicochemical Properties
Incorporating 2-Methylpyrrolidine hydrochloride into drug molecules can modify their physicochemical properties. This modification is a strategic approach to improve drug candidates’ ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are critical parameters in drug development .
Lead Compound Identification
The pyrrolidine moiety, including 2-Methylpyrrolidine hydrochloride, is often found in natural products and pharmacologically important agents. Its presence in a compound can indicate potential as a lead compound in drug discovery. Lead compounds are essential starting points for the development of drugs with novel mechanisms of action .
Propriétés
IUPAC Name |
2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEIFWYJFOEKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619872 | |
| Record name | 2-Methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54677-53-1 | |
| Record name | 2-Methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLPYRROLIDINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)



